molecular formula C15H13NS2 B14676330 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine CAS No. 37575-90-9

11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine

Cat. No.: B14676330
CAS No.: 37575-90-9
M. Wt: 271.4 g/mol
InChI Key: YALFSUIRGCZUPQ-UHFFFAOYSA-N
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Description

11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine is a chemical compound with the molecular formula C15H13NS2. It belongs to the class of dibenzo[b,f][1,4]thiazepines, which are known for their diverse pharmacological activities. This compound contains a total of 31 atoms, including 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 sulfur atoms .

Preparation Methods

The synthesis of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves several steps. One common method includes the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction is followed by the reduction of the nitro group using a heterogeneous metal catalyst in the presence of hydrogen and a solvent. The final step involves the direct cyclization of the resulting compound in an organic solvent with or without an acid catalyst .

Industrial production methods often focus on optimizing yield and minimizing the use of hazardous solvents. For example, an improved process for synthesizing dibenzo[b,f][1,4]thiazepine-11-one involves using iron powder and ammonium chloride in an aqueous solution, followed by treatment with phenyl chloroformate .

Chemical Reactions Analysis

11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions typically target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

Common reagents used in these reactions include hydrogen, metal catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine can be compared to other dibenzo[b,f][1,4]thiazepines, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

37575-90-9

Molecular Formula

C15H13NS2

Molecular Weight

271.4 g/mol

IUPAC Name

6-ethylsulfanylbenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C15H13NS2/c1-2-17-15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16-15/h3-10H,2H2,1H3

InChI Key

YALFSUIRGCZUPQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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